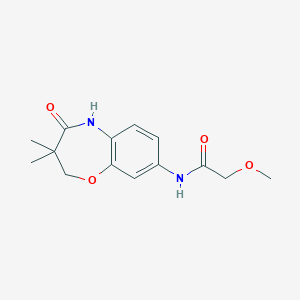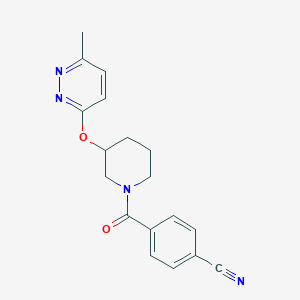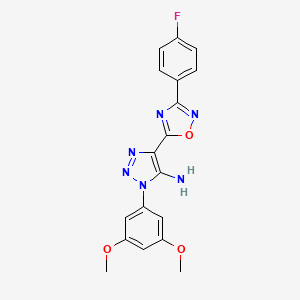![molecular formula C8H13N3OS B2719105 2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol CAS No. 2200611-50-1](/img/structure/B2719105.png)
2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
科学的研究の応用
2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
- Again, due to limited information, we can’t pinpoint specific pathways affected by this compound. However, 1,3,4-thiadiazoles (the broader class to which this compound belongs) have been studied for various biological activities, including antimicrobial and anticancer effects . These effects may involve pathways related to cell growth, apoptosis, or immune responses.
- Cellular and molecular effects depend on the compound’s target and mode of action. In general, 1,3,4-thiadiazoles have shown antimicrobial and anticancer potential . These effects could involve cell cycle regulation, DNA damage repair, or protein synthesis inhibition.
Biochemical Pathways
Result of Action
Safety and Hazards
将来の方向性
The future directions in the research of 1,3,4-thiadiazol derivatives could involve the design of new antitumor agents . Given the wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety, there is considerable interest in designing new derivatives with enhanced therapeutic potential .
生化学分析
Biochemical Properties
The biochemical properties of 2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol are largely due to its interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been found to influence various types of cells and cellular processes It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their consequences at the molecular level are areas of active research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound can vary with different dosages . These studies have observed threshold effects, as well as potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can influence the compound’s localization or accumulation within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol typically involves the reaction of 3-methyl-1,2,4-thiadiazole with cyclobutanone in the presence of a methylating agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol . The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-(Methylthio)-1,3,4-thiadiazole
Uniqueness
2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol is unique due to the presence of the cyclobutan-1-ol moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, solubility, and ability to interact with biological targets compared to other thiadiazole derivatives .
特性
IUPAC Name |
2-[methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5-9-8(13-10-5)11(2)6-3-4-7(6)12/h6-7,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLIMZEXDTMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N(C)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2719026.png)


![4-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2719030.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2719033.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2719037.png)

![3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE](/img/structure/B2719042.png)

![6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile](/img/structure/B2719045.png)
